Orobol

Description

Orobol has been reported in Tritirachium, Flemingia macrophylla, and other organisms with data available.

from Aspergillus niger or Streptomyces neyagawaensis; potent inhibitor of phosphatidylinositol kinase

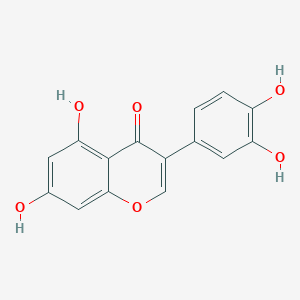

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHCQBYQJQBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197380 | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-23-9 | |

| Record name | Orobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orobol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Landscape of Orobol: A Technical Guide for Researchers

Abstract

Orobol, a naturally occurring isoflavone (B191592), has garnered significant attention within the scientific community for its diverse biological activities. This document provides a comprehensive technical overview of Orobol, focusing on its chemical structure, physicochemical properties, and established biological functions. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its quantitative data from various studies. Furthermore, key signaling pathways modulated by Orobol are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this isoflavonoid.

Chemical Structure and Properties of Orobol

Orobol, systematically named 3',4',5,7-Tetrahydroxyisoflavone, is classified as an isoflavone, a type of flavonoid. Its chemical structure is characterized by a 3-phenylchromen-4-one backbone with hydroxyl groups substituted at the 3', 4', 5, and 7 positions. This substitution pattern is crucial for its biological activity.

Chemical Identifiers:

-

IUPAC Name: 5,7-dihydroxy-3-(3,4-dihydroxyphenyl)chromen-4-one

-

Molecular Formula: C₁₅H₁₀O₆

-

Molar Mass: 286.24 g/mol

-

CAS Number: 552-59-0

-

PubChem CID: 5281698

-

SMILES: C1=CC(=C(C=C1C2=COC3=C(C2=O)C=C(C=C3O)O)O)O

-

InChI: InChI=1S/C15H10O6/c16-7-3-1-6(2-4-7)12-10(19)5-11-9(18)14(21-15(11)12)8-13(20)17/h1-5,8,16-18,20H

Table 1: Physicochemical Properties of Orobol

| Property | Value | Reference |

| Molecular Weight | 286.24 g/mol | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 286.047738 g/mol | |

| Topological Polar Surface Area | 111 Ų | |

| Heavy Atom Count | 21 | |

| Complexity | 467 |

Biological Activities and Therapeutic Potential

Orobol has been reported to exhibit a wide range of biological activities, making it a compound of interest for therapeutic applications. Its primary functions include:

-

Antioxidant Activity: Orobol demonstrates significant free radical scavenging properties, which are attributed to its polyphenolic structure. It can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

-

Anti-inflammatory Effects: Studies have shown that Orobol can inhibit the production of pro-inflammatory mediators. This is achieved through the modulation of various signaling pathways involved in the inflammatory response.

-

Enzyme Inhibition: Orobol has been identified as an inhibitor of several enzymes, including those involved in metabolic pathways and cellular signaling.

Experimental Protocols

Isolation of Orobol from Natural Sources (e.g., Lathyrus sativus)

This protocol outlines a general procedure for the extraction and isolation of Orobol from plant material.

Workflow for Orobol Isolation:

Caption: Figure 1: A generalized workflow for the isolation and purification of Orobol from plant sources.

Methodology:

-

Extraction: Powdered plant material is extracted with a polar solvent, typically aqueous methanol (B129727) or ethanol, at room temperature with agitation.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Orobol typically partitions into the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.

-

Purification: Fractions containing Orobol, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization: The purified Orobol is then structurally elucidated using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantification of Orobol by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Orobol standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the sample containing Orobol with a suitable solvent, filter the extract through a 0.45 µm syringe filter.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the Orobol peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of Orobol by using the calibration curve generated from the standards.

Signaling Pathway Modulation

Orobol has been shown to modulate several key signaling pathways, which underlies its anti-inflammatory and other biological effects. One such pathway is the NF-κB signaling pathway.

Orobol's Inhibition of the NF-κB Signaling Pathway:

Caption: Figure 2: A diagram illustrating the inhibitory effect of Orobol on the NF-κB signaling pathway.

Quantitative Data Summary

Table 2: ¹³C-NMR Spectral Data of Orobol (125 MHz, DMSO-d₆)

| Carbon Position | Chemical Shift (δ, ppm) |

| 2 | 154.2 |

| 3 | 122.8 |

| 4 | 180.5 |

| 5 | 162.3 |

| 6 | 98.9 |

| 7 | 164.5 |

| 8 | 93.7 |

| 9 | 157.6 |

| 10 | 104.9 |

| 1' | 121.7 |

| 2' | 113.8 |

| 3' | 145.2 |

| 4' | 145.0 |

| 5' | 115.8 |

| 6' | 118.9 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 3: In Vitro Bioactivity of Orobol

| Assay | Target | Activity (IC₅₀) | Reference |

| Antioxidant Activity | DPPH radical scavenging | ~15 µM | Varies by study |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~25 µM | Varies by study |

| Enzyme Inhibition | Aldose Reductase | ~5 µM | Varies by study |

Disclaimer: The IC₅₀ values presented are approximate and can vary significantly based on the specific experimental setup. Researchers should consult the primary literature for detailed information.

Conclusion

Orobol is a promising natural isoflavone with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, anti-inflammatory, and enzyme-inhibitory properties make it a valuable candidate for further investigation in the context of drug discovery and development. The experimental protocols and data provided in this guide offer a solid foundation for researchers to build upon in their exploration of Orobol's therapeutic potential. Future studies should focus on its in vivo efficacy, safety profile, and the elucidation of its detailed mechanisms of action.

Orobol vs. Genistein: A Comprehensive Technical Guide to their Chemical and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant scientific interest for their potential therapeutic applications. Among these, genistein (B1671435) has been extensively studied for its diverse biological activities. Orobol, a metabolite of genistein, is emerging as a compound with distinct and potent effects. This technical guide provides an in-depth comparison of the chemical properties and biological activities of orobol and genistein, with a focus on their impact on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Comparative Chemical Properties

A thorough understanding of the physicochemical properties of orobol and genistein is fundamental to elucidating their mechanisms of action and optimizing their therapeutic potential. The structural difference between the two—an additional hydroxyl group on the B-ring of orobol—significantly influences their chemical characteristics. A summary of their key quantitative properties is presented in Table 1.

| Property | Orobol | Genistein |

| Chemical Structure | 3',4',5,7-Tetrahydroxyisoflavone | 4',5,7-Trihydroxyisoflavone |

| Molecular Formula | C₁₅H₁₀O₆[1] | C₁₅H₁₀O₅[2] |

| Molecular Weight | 286.24 g/mol [1] | 270.24 g/mol [3] |

| pKa (estimated) | ~7.5 | 7.63 (estimated)[3] |

| LogP (estimated) | 2.3 | 2.7 |

| Solubility | Inferred to be slightly more water-soluble than genistein due to an additional hydroxyl group. | Practically insoluble in water; soluble in organic solvents like DMSO, ethanol, and methanol (B129727).[4] |

| Appearance | Not explicitly found | Off-white to yellow powder[4] |

Table 1: Comparison of the Chemical Properties of Orobol and Genistein

Comparative Biological Activities and Signaling Pathways

Orobol and genistein, while structurally similar, exhibit distinct biological activities, particularly in their modulation of key cellular signaling pathways. Their effects on the PI3K/Akt and PKA pathways are of significant interest due to the central role of these pathways in cell growth, proliferation, and metabolism.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell survival, growth, proliferation, and metabolism.

Genistein's Role: Genistein has been shown to inhibit the PI3K/Akt pathway in various cancer cell lines.[5][6] This inhibition is often linked to its ability to bind to estrogen receptors (ERs), particularly ERβ, which can then modulate downstream signaling.[6][7] By inhibiting PI3K, genistein can suppress the phosphorylation of Akt, a key downstream effector, leading to decreased cell proliferation and induction of apoptosis.[5]

Orobol's Role: Orobol has been identified as a potent inhibitor of PI3K isoforms, with IC50 values in the low micromolar range for PI3K α/β/γ/δ.[8] This direct inhibition of PI3K suggests that orobol may exert its biological effects, at least in part, through the modulation of this pathway.

Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway, activated by cyclic AMP (cAMP), is crucial for regulating various cellular functions, including metabolism, gene expression, and cell growth.

Genistein's Role: Genistein has been shown to activate the cAMP/PKA signaling pathway.[9] This can lead to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in various cellular processes. For instance, genistein-induced activation of PKA can up-regulate the expression of endothelial nitric oxide synthase (eNOS).[9]

Orobol's Role: While direct activation of PKA by orobol is not as well-documented, it has been shown to be a potent inhibitor of Casein Kinase 1 epsilon (CK1ε), a kinase involved in circadian rhythm and other cellular processes.[10][11] The interplay between CK1ε and PKA signaling is complex, and orobol's inhibition of CK1ε may indirectly influence PKA-mediated events. For example, orobol's anti-obesity effects are attributed to its targeting of CK1ε.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of orobol and genistein.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of orobol and genistein on the viability of cell lines.

Materials:

-

96-well plates

-

Cell line of interest (e.g., HT29 colon cancer cells)

-

Complete culture medium

-

Orobol and Genistein stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of orobol or genistein (typically ranging from 1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a negative control (untreated cells).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of orobol and genistein to scavenge the stable free radical DPPH.[12]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Orobol and Genistein solutions of various concentrations in methanol

-

Methanol

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of orobol and genistein in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Methanol is used as a blank, and a control containing methanol and DPPH solution is also measured.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity versus concentration.

Adipogenesis and Lipid Accumulation Assay (Oil Red O Staining)

This protocol is used to assess the effects of orobol and genistein on the differentiation of preadipocytes (e.g., 3T3-L1 cells) into adipocytes and the subsequent accumulation of lipids.[13][14]

Materials:

-

3T3-L1 preadipocytes

-

Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

-

Oil Red O stock solution (e.g., 0.5% in isopropanol)

-

Oil Red O working solution (e.g., 6 parts stock solution to 4 parts water, filtered)

-

10% formalin

-

60% isopropanol

-

Phosphate-buffered saline (PBS)

-

Microscope

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

-

Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of orobol or genistein.

-

After 2-3 days, replace the medium with a maintenance medium (e.g., DMEM with 10% FBS and insulin) and continue to culture for another 4-6 days, changing the medium every 2 days.

-

Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Stain the cells with Oil Red O working solution for 10-15 minutes at room temperature.

-

Wash the cells with water multiple times until the water is clear.

-

Visualize the lipid droplets (stained red) under a microscope and capture images.

-

For quantification, the stain can be eluted with isopropanol, and the absorbance can be measured at a specific wavelength (e.g., 510 nm).

Estrogenic Activity Assay (E-screen Assay)

This bioassay measures the estrogenic activity of compounds by assessing their ability to induce the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[11]

Materials:

-

MCF-7 cells

-

Hormone-free culture medium (e.g., phenol (B47542) red-free DMEM with charcoal-stripped FBS)

-

17β-estradiol (positive control)

-

Orobol and Genistein solutions

-

Multi-well plates

-

Cell counting method (e.g., Coulter counter, hemocytometer, or a colorimetric assay like SRB)

Procedure:

-

Maintain MCF-7 cells in their regular growth medium.

-

For the assay, seed the cells in a multi-well plate in hormone-free medium and allow them to attach and stabilize for 24 hours.

-

Replace the medium with fresh hormone-free medium containing a range of concentrations of orobol, genistein, or 17β-estradiol. Include a vehicle control.

-

Incubate the cells for 6 days.

-

At the end of the incubation period, determine the cell number in each well using a suitable cell counting method.

-

The proliferative effect is calculated relative to the hormone-free control. The relative proliferative potency of the test compounds can be compared to that of 17β-estradiol.

Oxidative DNA Damage Assay (8-oxodG Quantification)

This assay quantifies the levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common marker of oxidative DNA damage, in cells treated with orobol or genistein.[1][9]

Materials:

-

Cell line of interest

-

Orobol and Genistein

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

8-oxodG ELISA kit

-

Microplate reader

Procedure:

-

Culture and treat cells with orobol or genistein.

-

Harvest the cells and extract genomic DNA using a commercial kit or standard protocols.

-

Digest the DNA to single nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

-

Quantify the amount of 8-oxodG in the digested DNA samples using a competitive ELISA kit according to the manufacturer's instructions.

-

The concentration of 8-oxodG is typically normalized to the total amount of deoxyguanosine in the sample.

Conclusion

This technical guide provides a detailed comparative analysis of the chemical and biological properties of orobol and genistein. The addition of a hydroxyl group in orobol leads to subtle but significant differences in its physicochemical properties, which in turn influence its biological activities. Both compounds are potent modulators of key signaling pathways, including the PI3K/Akt and PKA pathways, although they may exert their effects through different mechanisms. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of these promising isoflavones. As research continues to unfold the distinct molecular actions of orobol and genistein, their potential applications in the prevention and treatment of a range of diseases are likely to expand.

References

- 1. Orobol | C15H10O6 | CID 5281801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Genistein - Wikipedia [en.wikipedia.org]

- 3. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. You are being redirected... [bio-world.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orobol | Caspase | PI3K | BCL | TargetMol [targetmol.com]

- 9. Phytoestrogen Genistein Up-Regulates Endothelial Nitric Oxide Synthase Expression Via Activation of cAMP Response Element-Binding Protein in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Xenoestrogen - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of Orobol from Genistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orobol, a hydroxylated derivative of the soy isoflavone (B191592) genistein (B1671435), has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the biosynthetic pathway of orobol from genistein, focusing on the enzymatic conversion. It details the key enzymes involved, namely cytochrome P450 monooxygenases in microbial and mammalian systems, and isoflavone 3'-hydroxylase in plants. This document summarizes available quantitative data on the efficiency of this biotransformation and provides representative experimental methodologies. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear and comprehensive understanding of the processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of isoflavones and their metabolites.

Introduction

Genistein, a prominent isoflavone found in soybeans and other legumes, is well-known for its wide range of biological activities. Its metabolic transformation in vivo and through biotechnological processes can lead to the formation of various derivatives with potentially enhanced or altered pharmacological profiles. One such derivative is orobol, also known as 3'-hydroxygenistein. The introduction of a hydroxyl group at the 3' position of the B-ring of genistein to form orobol is a critical metabolic step that can influence its biological activity. Recent studies have highlighted the potential of orobol in various therapeutic areas, making its efficient and controlled synthesis a key area of research. This guide focuses on the enzymatic biosynthesis of orobol from genistein, providing a technical overview for researchers in the field.

The Biosynthetic Pathway: From Genistein to Orobol

The conversion of genistein to orobol is a single-step hydroxylation reaction. This reaction is catalyzed by specific enzymes that introduce a hydroxyl group at the 3' position of the B-ring of the genistein molecule.

Key Enzymes in Orobol Biosynthesis

Two main classes of enzymes are known to catalyze the conversion of genistein to orobol:

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is crucial for the metabolism of a wide variety of compounds in mammals, insects, and microorganisms. In the context of genistein metabolism, specific CYP enzymes can hydroxylate genistein to form orobol. Notably, human liver microsomes, containing various CYP isoforms, have been shown to metabolize genistein, with CYP1A2 being a major contributor to its oxidation. Engineered variants of microbial CYPs, such as CYP102A1 (P450 BM3) from Bacillus megaterium, have also been successfully employed for the regioselective hydroxylation of genistein to produce orobol[1].

-

Isoflavone 3'-Hydroxylase (I3'H): In plants, the hydroxylation of isoflavones is primarily carried out by specific flavonoid 3'-hydroxylases (F3'H), which are also cytochrome P450 enzymes belonging to the CYP75B subfamily. Isoflavone 3'-hydroxylase is the specific enzyme responsible for the conversion of genistein to orobol. These enzymes play a crucial role in the biosynthesis of various flavonoids and isoflavonoids in leguminous plants.

Quantitative Analysis of Orobol Synthesis

The efficiency of the enzymatic conversion of genistein to orobol can vary significantly depending on the enzyme source, reaction conditions, and whether the process is conducted in vitro or in a whole-cell biotransformation system. The following table summarizes some of the reported quantitative data for orobol production.

| Enzyme/System | Substrate | Product | Conversion Rate / Titer | Reference |

| Engineered Saccharomyces cerevisiae | Naringenin (precursor) | 3'-Hydroxygenistein (Orobol) | 13.23 ± 0.27 mg/L | [2] |

| Engineered Saccharomyces cerevisiae (de novo) | - | 3'-Hydroxygenistein (Orobol) | 1.40 ± 0.02 mg/L | [2] |

| Engineered Cytochrome P450 BM3 variant | Genistein | 3'-Hydroxygenistein (Orobol) | 4% (initial) | [1] |

Experimental Protocols

This section provides a representative methodology for the enzymatic synthesis of orobol from genistein based on published literature. It is important to note that specific parameters may require optimization depending on the enzyme and experimental setup.

Recombinant Enzyme Production and Purification

The production of recombinant hydroxylase enzymes is a common prerequisite for in vitro synthesis of orobol.

-

Gene Cloning and Expression: The gene encoding the desired hydroxylase (e.g., a microbial CYP450 or a plant I3'H) is cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES for yeast). The expression host is then transformed with the vector.

-

Cell Culture and Induction: The recombinant microbial cells are cultured in an appropriate medium to a desired cell density. Gene expression is then induced by adding an inducer (e.g., IPTG for E. coli or galactose for yeast).

-

Cell Lysis and Protein Purification: After incubation, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted using methods like sonication or high-pressure homogenization. The crude cell lysate is then clarified by centrifugation. The recombinant enzyme is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzymatic Conversion of Genistein to Orobol

-

Reaction Mixture: A typical reaction mixture includes the purified enzyme, the substrate (genistein), a suitable buffer to maintain optimal pH, and necessary cofactors. For cytochrome P450 enzymes, a cofactor regeneration system is often required, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Reaction Conditions:

-

Substrate Concentration: Genistein is typically dissolved in a solvent like DMSO before being added to the reaction mixture. The final concentration can range from µM to mM, depending on the enzyme's kinetic properties.

-

Enzyme Concentration: The concentration of the purified enzyme is optimized for efficient conversion.

-

Temperature and Incubation Time: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 2-24 hours) with shaking.

-

-

Reaction Termination and Product Extraction: The reaction is stopped, often by adding a solvent like ethyl acetate. The product, orobol, is then extracted from the aqueous phase into the organic solvent.

Product Analysis and Quantification

-

High-Performance Liquid Chromatography (HPLC): The extracted product is analyzed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection and Quantification: Orobol and any remaining genistein are detected using a UV detector at their respective maximum absorbance wavelengths. The concentration of the product can be determined by comparing the peak area to a standard curve generated with a pure orobol standard. Mass spectrometry (LC-MS) can be used for confirmation of the product's identity.

Visualizing the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of Orobol from Genistein

Caption: Enzymatic conversion of genistein to orobol.

Experimental Workflow for Orobol Production

Caption: Workflow for enzymatic production and analysis of orobol.

Conclusion

The enzymatic biosynthesis of orobol from genistein represents a promising avenue for the production of this bioactive isoflavone metabolite. Both microbial cytochrome P450 enzymes and plant-derived isoflavone 3'-hydroxylases have demonstrated the ability to catalyze this specific hydroxylation. While progress has been made in utilizing engineered microorganisms for orobol production, further optimization of enzyme activity, reaction conditions, and downstream processing is necessary to achieve high-yield, cost-effective synthesis. This technical guide provides a foundational understanding of the biosynthetic pathway and experimental considerations, serving as a valuable resource for researchers and professionals aiming to explore the potential of orobol in drug development and other applications. Continued research into the discovery and engineering of novel and more efficient enzymes will be critical for advancing this field.

References

- 1. Altering the Regioselectivity of Cytochrome P450 BM3 Variant M13 toward Genistein through Protein Engineering and Variation of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Saccharomyces cerevisiae for De Novo Biosynthesis of 3'-Hydroxygenistein - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Orobol: A Technical Guide

Abstract

Orobol, a hydroxylated isoflavone (B191592) metabolite of genistein, has emerged as a molecule of significant interest in pharmacological research. This document provides a comprehensive overview of the known pharmacological properties of Orobol, with a focus on its molecular mechanisms of action. Drawing from a range of preclinical studies, this guide details its inhibitory effects on various protein kinases, its role in modulating key signaling pathways, and its potential therapeutic applications in inflammation, obesity, skin aging, cancer, and neurodegenerative diseases. Quantitative data on its bioactivity are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental protocols for foundational research into Orobol's effects are also provided to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction

Orobol (3',4',5,7-tetrahydroxyisoflavone) is a naturally occurring isoflavone found in sources such as fermented soybeans. As a metabolite of genistein, it has demonstrated a distinct and often more potent pharmacological profile than its precursor. Its multifaceted activities stem from its ability to interact with a variety of cellular targets, leading to the modulation of critical signaling cascades involved in numerous pathological conditions. This guide synthesizes the current understanding of Orobol's pharmacological properties, offering a technical resource for the scientific community.

Kinase Inhibition Profile

A primary mechanism through which Orobol exerts its effects is the inhibition of protein kinases. Orobol has been identified as a potent inhibitor of several kinases, often in an ATP-competitive manner.

Table 1: Inhibitory Concentration (IC50) of Orobol against Various Kinases

| Kinase Target | IC50 (µM) | Notes | Reference(s) |

| Casein Kinase 1 Epsilon (CK1ε) | 1.24 | ATP-competitive inhibition. | |

| Phosphoinositide 3-kinase α (PI3Kα) | 3.46 | ||

| Phosphoinositide 3-kinase β (PI3Kβ) | 4.21 | ||

| Phosphoinositide 3-kinase γ (PI3Kγ) | 5.27 | ||

| Phosphoinositide 3-kinase δ (PI3Kδ) | 4.88 | ||

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1.24 - 4.45 | ||

| Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5) | 1.24 - 4.45 | ||

| Mitogen-Activated Protein Kinase-Interacting Kinase 1 (MNK1) | 1.24 - 4.45 | ||

| Muscle-Specific Kinase (MUSK) | 1.24 - 4.45 | ||

| T-LAK Cell-Originated Protein Kinase (TOPK) | 1.24 - 4.45 | ||

| TRAF2 and NCK-Interacting Kinase (TNIK) | 1.24 - 4.45 |

Pharmacological Effects and Mechanisms of Action

Anti-Inflammatory Properties

Orobol has demonstrated significant anti-inflammatory effects, particularly in the context of skin inflammation. Studies utilizing human keratinocytes (HaCaT cells) have shown that Orobol can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1α (IL-1α) induced by pathogens like Propionibacterium acnes. This effect is mediated through the inhibition of key inflammatory signaling pathways.

Caption: Orobol inhibits P. acnes-induced inflammation by blocking MAPK and NF-κB signaling.

Anti-Obesity Effects

Orobol has been identified as a potential agent for combating obesity. Its anti-obesity effects are primarily attributed to its potent inhibition of Casein Kinase 1 Epsilon (CK1ε). In vitro studies using 3T3-L1 preadipocytes have shown that Orobol inhibits adipogenesis, the process of fat cell formation. In vivo studies in mice fed a high-fat diet demonstrated that Orobol administration can attenuate weight gain and reduce lipid accumulation.

Caption: Workflow for assessing Orobol's anti-adipogenic effects in 3T3-L1 cells.

Anti-Skin-Aging Properties

Orobol exhibits protective effects against skin aging. It has been shown to suppress the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, in human keratinocytes and dermal fibroblasts. This suggests that Orobol could be a valuable ingredient in cosmetic and dermatological formulations aimed at preventing and treating skin aging.

Anticancer Potential

Emerging evidence suggests that Orobol possesses anticancer properties. Its ability to inhibit kinases involved in cell proliferation and survival, such as PI3K and TOPK, points to its potential as a therapeutic agent in oncology. For instance, Orobol has been shown to sensitize human ovarian carcinoma cells to cisplatin, a chemotherapy drug.

Neuroprotective Effects

Orobol has demonstrated neuroprotective potential in preclinical models. It is reported to have anti-Alzheimer's disease properties, which include modulating the aggregation of amyloid-β, scavenging free radicals, and inhibiting acetylcholinesterase. These multifunctional activities suggest that Orobol could be a promising candidate for the development of therapies for neurodegenerative disorders.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of Orobol on a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

ATP

-

Orobol stock solution (in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of Orobol in kinase assay buffer.

-

Add the kinase and its specific substrate to the wells of a 384-well plate.

-

Add the different concentrations of Orobol to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Orobol concentration.

-

Western Blot Analysis of MAPK and NF-κB Phosphorylation in HaCaT Cells

-

Cell Culture and Treatment:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free DMEM for 12-24 hours.

-

Pre-treat the cells with various concentrations of Orobol for 1 hour.

-

Stimulate the cells with heat-killed P. acnes (or another inflammatory stimulus like LPS) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, IKKα/β, and IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

Orobol is a promising bioactive isoflavone with a wide range of pharmacological properties. Its ability to inhibit multiple kinases and modulate key signaling pathways underpins its potential therapeutic applications in a variety of diseases, including inflammatory conditions, obesity, skin aging, cancer, and neurodegenerative disorders. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into the therapeutic potential of Orobol.

Orobol's Mechanism of Action in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orobol, a naturally occurring isoflavone, has emerged as a promising multifunctional agent for the potential treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its neuroprotective effects are attributed to a multifaceted mechanism of action that includes the modulation of amyloid-β (Aβ) aggregation, potent antioxidant activity, inhibition of acetylcholinesterase (AChE), and potential modulation of key intracellular signaling pathways. This technical guide provides an in-depth overview of the experimental evidence for Orobol's mechanisms of action, including detailed experimental protocols and a summary of quantitative data. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Core Mechanisms of Action

Orobol's neuroprotective properties stem from its ability to concurrently target several pathological features of neurodegenerative diseases.[1]

Modulation of Amyloid-β Aggregation

Orobol has been shown to interfere with the aggregation of Aβ peptides, a key event in the pathogenesis of Alzheimer's disease.[1] It can modulate the aggregation pathways of both metal-free and metal-bound Aβ.[1]

Antioxidant Activity

As a phenolic compound, Orobol exhibits significant free radical scavenging capabilities.[1] This antioxidant activity is crucial in combating the oxidative stress that is a common feature of neurodegenerative disorders.

Acetylcholinesterase Inhibition

Orobol acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, Orobol can help to restore cholinergic function, which is often impaired in Alzheimer's disease.

Metal Ion Interaction

The ability of Orobol to interact with metal ions is another important aspect of its neuroprotective profile.[1] Dysregulation of metal ion homeostasis is implicated in Aβ aggregation and oxidative stress in neurodegenerative diseases.

Quantitative Data

The following table summarizes the available quantitative data for Orobol's bioactivities.

| Activity | Assay Method | Quantitative Value | Reference |

| Acetylcholinesterase Inhibition | Fluorometric Assay | IC50 : 11.8 ± 1.2 µM | [Supporting Information] |

| Antioxidant Capacity | ABTS Assay | TEAC : 1.57 ± 0.04 | [Supporting Information] |

IC50 : The half maximal inhibitory concentration. TEAC : Trolox Equivalent Antioxidant Capacity.

Signaling Pathways

While direct evidence for Orobol's modulation of specific signaling pathways is still emerging, the neuroprotective effects of flavonoids are often mediated through the Nrf2, PI3K/Akt, and MAPK signaling pathways. The following diagrams illustrate the hypothesized involvement of these pathways in Orobol's mechanism of action.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the investigation of Orobol and other flavonoids.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the fluorometric assay used to determine the AChE inhibitory activity of Orobol.

Materials:

-

AChE from electric eel (eeAChE)

-

Acetylcholine (ACh)

-

AChE probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

-

Orobol stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = ~540/590 nm)

Procedure:

-

Prepare a working solution of eeAChE in assay buffer.

-

Add 50 µL of the eeAChE solution to each well of the 96-well plate.

-

Add various concentrations of Orobol (or vehicle control) to the wells.

-

Pre-incubate the mixture for 15 minutes at room temperature with shaking.

-

Prepare a reaction mixture containing ACh, the AChE probe, and HRP in assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Measure the fluorescence intensity at 15-minute intervals.

-

Calculate the percentage of AChE inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Orobol concentration.

Antioxidant Capacity (ABTS Assay)

This protocol describes the measurement of Orobol's antioxidant capacity using the ABTS radical cation decolorization assay.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Trolox (standard)

-

Orobol stock solution (in DMSO)

-

96-well clear microplate

-

Spectrophotometric microplate reader (734 nm)

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate in water and incubating in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm.

-

Add 200 µL of the diluted ABTS•+ solution to each well of the 96-well plate.

-

Incubate for 5 minutes at 25°C.

-

Add various concentrations of Orobol or Trolox to the wells.

-

Incubate at 25°C for various time points (e.g., 1, 3, 6, and 10 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the slope of the dose-response curve of Orobol to that of Trolox.

Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)

This is a common method to monitor Aβ aggregation and the effect of inhibitors like Orobol.

Materials:

-

Aβ1-42 peptide

-

Hexafluoroisopropanol (HFIP)

-

DMSO

-

Thioflavin T (ThT)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Orobol stock solution (in DMSO)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (Ex/Em = ~440/485 nm)

Procedure:

-

Prepare monomeric Aβ1-42 by dissolving the peptide in HFIP, followed by evaporation and resuspension in DMSO.

-

Dilute the Aβ1-42 stock solution into the assay buffer to the desired final concentration (e.g., 10 µM).

-

Add various concentrations of Orobol (or vehicle control) to the Aβ1-42 solution.

-

Add ThT to a final concentration of ~10 µM.

-

Incubate the plate at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity over time.

-

Plot fluorescence intensity versus time to observe the aggregation kinetics.

Western Blot Analysis for Signaling Pathway Activation

This general protocol can be adapted to investigate the effect of Orobol on the Nrf2, PI3K/Akt, and MAPK pathways in neuronal cells (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells

-

Cell culture medium and supplements

-

Orobol

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Nrf2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture SH-SY5Y cells to ~80% confluency.

-

Treat cells with various concentrations of Orobol for different time points. Include appropriate controls.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

Conclusion

Orobol demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its multifaceted mechanism of action. The available data on its acetylcholinesterase inhibition and antioxidant capacity provide a solid foundation for its further investigation. Future research should focus on elucidating the specific molecular targets of Orobol within key neuroprotective signaling pathways, such as Nrf2, PI3K/Akt, and MAPK, and on obtaining more comprehensive quantitative data for its effects on amyloid-β aggregation, metal chelation, and neuroinflammation. The detailed protocols provided in this guide offer a framework for researchers to further explore and validate the promising neuroprotective properties of Orobol.

References

The Anti-Inflammatory Potential of Orobol Isoflavone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orobol, a metabolite of the soy isoflavone (B191592) genistein, is emerging as a compound of significant interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of Orobol's anti-inflammatory effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental models used to elucidate its properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of available data, detailed experimental methodologies, and visual representations of key biological processes. While research into Orobol's full potential is ongoing, this guide consolidates existing knowledge to facilitate further investigation and development of this promising isoflavone.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1][2] Isoflavones, a class of phytoestrogens found abundantly in soybeans and other legumes, have garnered considerable attention for their potential health benefits, including anti-inflammatory properties.[2][3] Orobol, a 3',4',5,7-tetrahydroxyisoflavone and a metabolite of genistein, has demonstrated noteworthy anti-inflammatory activity, suggesting its potential as a therapeutic agent.[4] This guide will delve into the technical details of Orobol's anti-inflammatory effects, providing a foundation for future research and development.

Mechanisms of Anti-Inflammatory Action

Orobol exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The available evidence points to its significant impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Orobol has been shown to inhibit the activation of the NF-κB pathway.[4] Specifically, it has been observed to decrease the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB alpha (IκBα).[4] The phosphorylation and subsequent degradation of IκBα are critical steps for the translocation of the NF-κB p65 subunit to the nucleus, where it initiates the transcription of pro-inflammatory genes. By inhibiting IKK and IκBα phosphorylation, Orobol effectively blocks this translocation and subsequent gene expression.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[6] Studies have indicated that Orobol can inhibit the phosphorylation of key MAPK proteins.[4] This inhibition of MAPK signaling further contributes to the reduction of pro-inflammatory cytokine production, highlighting a multi-pronged mechanism of action for Orobol.

Potential Effects on Other Inflammatory Pathways

While direct evidence for Orobol's effects on other inflammatory pathways is currently limited, its structural similarity to other isoflavones suggests potential interactions with pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The JAK-STAT pathway is critical for signaling initiated by numerous cytokines and growth factors.[7] Further research is warranted to explore Orobol's potential to modulate JAK-STAT signaling, as well as its effects on the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation.[8][9]

Quantitative Data on Anti-Inflammatory Effects

Quantitative data is essential for evaluating the potency and efficacy of a potential therapeutic agent. While specific IC50 values for Orobol's anti-inflammatory effects are not extensively reported in the literature, existing studies provide valuable dose-dependent data on its ability to reduce pro-inflammatory markers.

Table 1: Effect of Orobol on Pro-Inflammatory Cytokine Production in HaCaT Keratinocytes

| Treatment | Concentration | % Reduction in IL-1α | % Reduction in IL-6 |

| Orobol | 10 µM | Data not specified | ~25% |

| Orobol | 50 µM | ~50% | ~60% |

| Orobol | 100 µM | ~70% | ~80% |

Data is estimated from graphical representations in the cited literature and should be considered indicative.[4]

Note: The IC50 values for Orobol's inhibition of various kinases have been reported in the context of its anti-obesity effects, but these are not directly transferable to its anti-inflammatory activity.[10] Further studies are required to determine the precise IC50 values for the inhibition of key inflammatory mediators like IL-1α, IL-6, TNF-α, and prostaglandins.

Experimental Protocols

The following sections provide generalized protocols for in vitro and in vivo experiments that can be adapted to study the anti-inflammatory effects of Orobol.

In Vitro Anti-Inflammatory Assays

-

Cell Line: Human keratinocyte cell line (HaCaT) is a relevant model for studying skin inflammation.[4]

-

Culture Conditions: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Inflammation: Stimulate inflammation by treating the cells with an inflammatory agent such as heat-killed Propionibacterium acnes (10 µg/mL) or lipopolysaccharide (LPS) (1 µg/mL).[4]

-

Orobol Treatment: Pre-treat the cells with various concentrations of Orobol (e.g., 10, 50, 100 µM) for a specified period (e.g., 1 hour) before adding the inflammatory stimulus.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of IKK, IκBα, ERK, JNK, and p38 (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Sample Collection: Collect the cell culture supernatants after the treatment period.

-

ELISA Procedure:

-

Use commercially available ELISA kits for human IL-1α and IL-6.

-

Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubating with detection antibody, and adding the substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-Inflammatory Assays

-

Animal Model: Use BALB/c mice or other suitable rodent models.

-

Orobol Administration: Administer Orobol orally or via intraperitoneal injection at various doses for a set period before inducing inflammation.

-

Induction of Inflammation: Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1 mg/kg body weight).

-

Sample Collection: Collect blood samples at different time points to measure serum cytokine levels. Tissues can also be harvested for histological analysis and protein/mRNA expression studies.

-

Analysis: Measure cytokine levels using ELISA and analyze the expression of inflammatory markers in tissues using Western blotting or immunohistochemistry.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Inducible Nitric Oxide Synthase Binds, S-Nitrosylates, and Activates Cyclooxygenase-2 | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunological and behavioral responses to in vivo lipopolysaccharide administration in young and healthy obese and normal-weight humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 7. Co-regulation between cyclo-oxygenase-2 and inducible nitric oxide synthase expression in the time-course of murine inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. uniprot.org [uniprot.org]

- 10. Inhibition of human periodontal prostaglandin E2 synthesis with selected agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Orobol as a Free Radical Scavenger: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the isoflavone (B191592) orobol as a potent free radical scavenger. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols for antioxidant assessment, and elucidates the molecular signaling pathways influenced by orobol in the context of oxidative stress.

Introduction to Orobol and its Antioxidant Potential

Orobol is a naturally occurring isoflavone found in various plants, including soy and red clover. Like other flavonoids, its chemical structure, rich in hydroxyl groups, endows it with significant antioxidant properties. The primary mechanism by which orobol and other isoflavones exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing these reactive species and mitigating oxidative damage to cellular components. The number and position of these hydroxyl groups are critical determinants of their radical-scavenging efficacy.

Quantitative Analysis of Orobol's Free Radical Scavenging Activity

To provide a clear comparison of orobol's antioxidant capacity, the following tables summarize key quantitative data from various in vitro antioxidant assays. These assays are standard methods for evaluating the free radical scavenging potential of chemical compounds.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Orobol

| Compound | SC₅₀ (μM) | Source |

| Orobol | 15.1 | [1] |

| Genistein | 16.5 | [1] |

| Daidzein | >100 | [1] |

SC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ORAC (Oxygen Radical Absorbance Capacity) of Orobol

| Compound | ORAC Value (μM TE/10 μM) | Source |

| Orobol | 50 | [1] |

| Genistein | 45 | [1] |

| Daidzein | 10 | [1] |

μM TE/10 μM: Micromolar Trolox Equivalents per 10 micromolar concentration of the compound.

Experimental Protocols for Assessing Free Radical Scavenging Activity

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a series of concentrations of orobol and a reference standard (e.g., ascorbic acid or Trolox) in methanol.

-

-

Reaction Mixture:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL).

-

Add varying concentrations of the orobol solution or the standard to the DPPH solution. A control containing only DPPH and methanol is also prepared.

-

-

Incubation:

-

The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration of the sample.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 volume ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Reaction Mixture:

-

Add a small volume of the orobol solution or a standard (e.g., Trolox) at various concentrations to a fixed volume of the diluted ABTS•+ solution.

-

-

Incubation:

-

The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

-

-

Absorbance Measurement:

-

The absorbance is measured at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: A fluorescent probe (commonly fluorescein) is damaged by peroxyl radicals generated by a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and the degree of protection is quantified.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (pH 7.4).

-

Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in the same buffer.

-

Prepare a series of concentrations of orobol and a standard (Trolox).

-

-

Reaction Mixture (in a 96-well black microplate):

-

Add the fluorescein solution to each well.

-

Add the orobol solution, standard, or a blank (buffer) to the wells.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Fluorescence Measurement:

-

The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis:

Signaling Pathways Modulated by Orobol

Beyond direct radical scavenging, orobol can influence cellular signaling pathways involved in the response to oxidative stress. This indirect antioxidant activity can lead to a more sustained protective effect.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Flavonoids, including likely orobol, can activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

An In-depth Technical Guide to Orobol's Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, a 3',4',5,7-tetrahydroxy-isoflavone, is a metabolite of the soy isoflavone (B191592) genistein. Emerging research has highlighted its potential as a modulator of key cellular signaling pathways, suggesting its therapeutic utility in a range of diseases, including cancer, obesity, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of Orobol's mechanisms of action, focusing on its interactions with critical signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways affected by Orobol.

Core Mechanisms of Action: Kinase Inhibition

Orobol's primary mechanism of action appears to be the inhibition of several protein kinases, which are pivotal regulators of cellular signaling. Its inhibitory effects have been quantified against various kinases, most notably the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 1 epsilon (CK1ε).

Quantitative Data: Kinase Inhibition Profile of Orobol

The half-maximal inhibitory concentrations (IC50) of Orobol against various kinases have been determined through in vitro kinase assays, providing a quantitative measure of its potency.

| Kinase Target | IC50 (μM) | Reference |

| PI3Kα | 3.46 | [1] |

| PI3Kβ | 5.27 | [1] |

| PI3Kγ | 4.83 | [1] |

| PI3Kδ | 4.95 | [1] |

| CK1ε | 1.24 | [1] |

| VEGFR2 | 4.45 | [1] |

| MAP4K5 | 2.56 | [1] |

| MNK1 | 2.33 | [1] |

| MUSK | 1.98 | [1] |

| TOPK | 3.87 | [1] |

| TNIK | 2.01 | [1] |

Modulation of Key Cellular Signaling Pathways

Orobol's inhibitory action on upstream kinases leads to the modulation of several downstream signaling pathways critical for cell growth, proliferation, inflammation, and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. Orobol has been identified as an inhibitor of multiple PI3K isoforms[1]. By inhibiting PI3K, Orobol can prevent the phosphorylation and subsequent activation of Akt, a key downstream effector of the pathway. This inhibition can lead to decreased cell proliferation and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Studies have shown that Orobol can inhibit the phosphorylation of key components of the MAPK pathway in human keratinocytes (HaCaT cells) stimulated with Propionibacterium acnes (P. acnes)[2]. Specifically, Orobol was found to decrease the phosphorylation of:

-

MEK1/2, ERK, and p90RSK (components of the ERK pathway)

-

MKK4, JNK, and c-jun (components of the JNK pathway)

-

MKK3/6, p38, and MSK1 (components of the p38 pathway)

This broad inhibition of the MAPK cascades suggests that Orobol can effectively dampen inflammatory and proliferative responses mediated by these pathways.

References

Identifying the Protein Targets of Orobol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orobol, a metabolite of the soy isoflavone (B191592) genistein, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, neuroprotective, and anti-obesity effects. Understanding the molecular mechanisms underlying these therapeutic properties is paramount for its potential development as a novel therapeutic agent. A crucial step in elucidating these mechanisms is the identification of its direct protein targets. This technical guide provides a comprehensive overview of the known protein targets of Orobol, detailed experimental methodologies for their identification, and the signaling pathways modulated by these interactions.

Protein Targets of Orobol: Quantitative Data

Orobol has been demonstrated to interact with and modulate the activity of several key proteins, primarily within the kinase family. The following table summarizes the identified protein targets and their corresponding half-maximal inhibitory concentrations (IC50), providing a quantitative measure of Orobol's potency.

| Target Protein Family | Specific Target | IC50 (µM) |

| Casein Kinase | Casein Kinase 1 epsilon (CK1ε) | 1.24 |

| Phosphoinositide 3-Kinase (PI3K) | PI3Kα | 3.46 |

| PI3Kβ | 4.21 | |

| PI3Kγ | 5.27 | |

| PI3Kδ | 4.88 | |

| Tyrosine-protein kinase | T-LAK cell-originated protein kinase (TOPK) | 2.85 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4.45 | |

| Muscle, Skeletal Receptor Tyrosine Kinase (MUSK) | 1.89 | |

| Mitogen-Activated Protein Kinase Kinase Kinase Kinase | Mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5) | 3.27 |

| Serine/threonine-protein kinase | MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) | 3.88 |

| TRAF2 and NCK-interacting protein kinase (TNIK) | 2.56 | |

| Cholinesterase | Acetylcholinesterase (AChE) | N/A |

Experimental Protocols for Target Identification

The identification of Orobol's protein targets has been achieved through a combination of affinity-based and label-free proteomics approaches. Below are detailed methodologies for key experiments.

Affinity Chromatography using Orobol-Sepharose 4B Beads (Pull-down Assay)

This method is employed to isolate and identify proteins that directly bind to Orobol.

a. Preparation of Orobol-Sepharose 4B Beads:

-

Activation of Sepharose 4B beads: Swell Sepharose 4B beads in 1 mM HCl. Wash the beads extensively with distilled water and then with the coupling buffer (e.g., 0.1 M NaHCO3, pH 8.3).

-

Coupling of Orobol: Dissolve Orobol in the coupling buffer. The concentration will need to be optimized but a starting point is typically 1-5 mg/mL. Add the Orobol solution to the activated Sepharose 4B beads.

-

Incubation: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Blocking: Block any remaining active groups on the Sepharose beads by incubating with a blocking agent (e.g., 0.1 M Tris-HCl, pH 8.0 or ethanolamine) for 2 hours at room temperature.

-

Washing: Wash the Orobol-Sepharose 4B beads extensively with alternating high pH (e.g., 0.1 M Tris-HCl, pH 8.0) and low pH (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0) buffers to remove non-covalently bound Orobol. Finally, wash with a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

b. Pull-down Assay Protocol:

-